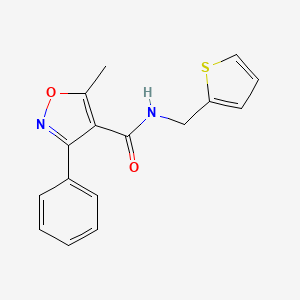![molecular formula C21H23N3O5S B10802102 3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-nitrophenyl)sulfonylpiperidin-3-yl]methanone](/img/structure/B10802102.png)
3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-nitrophenyl)sulfonylpiperidin-3-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-nitrophenyl)sulfonylpiperidin-3-yl]methanone is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of an isoquinoline core, a piperidine ring, and a nitrophenylsulfonyl group. It is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-nitrophenyl)sulfonylpiperidin-3-yl]methanone typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require mild temperatures and the use of specific catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the synthesis is crucial for producing sufficient quantities for research and potential therapeutic applications .
Análisis De Reacciones Químicas
Types of Reactions
3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-nitrophenyl)sulfonylpiperidin-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitrophenylsulfonyl group, potentially leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary but generally involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-containing compounds .
Aplicaciones Científicas De Investigación
3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-nitrophenyl)sulfonylpiperidin-3-yl]methanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its potential as a therapeutic agent.
Medicine: Research focuses on its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is explored for its potential use in developing new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-nitrophenyl)sulfonylpiperidin-3-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydroisoquinolin-1(2H)-one: Shares the isoquinoline core but lacks the piperidine and nitrophenylsulfonyl groups.
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Contains a similar core structure but differs in the attached functional groups.
Uniqueness
3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-nitrophenyl)sulfonylpiperidin-3-yl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-nitrophenyl)sulfonylpiperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c25-21(22-13-11-16-6-1-2-7-17(16)14-22)18-8-5-12-23(15-18)30(28,29)20-10-4-3-9-19(20)24(26)27/h1-4,6-7,9-10,18H,5,8,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDAQQKBGUZLQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-bromanyl-N-[2-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B10802027.png)



![N-(Benzo[d][1,3]dioxol-5-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B10802045.png)


![4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-thiophen-2-ylquinazoline](/img/structure/B10802064.png)


![1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B10802080.png)
![5-(dimethylsulfamoyl)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-pyrrolidin-1-ylbenzamide](/img/structure/B10802083.png)
![7-[[4-(2-Fluorophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B10802087.png)
![2-methyl-3-[morpholin-4-yl(thiophen-2-yl)methyl]-1H-indole](/img/structure/B10802090.png)
